

The Solubility of Chromium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium chloride*

Cat. No.: *B15601446*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chromium (II) and chromium (III) chlorides in various organic solvents. The information is compiled for professionals in research, and drug development who utilize chromium compounds as catalysts, precursors in organic synthesis, or in other applications where solubility is a critical parameter. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates key concepts and workflows.

Executive Summary

Chromium chlorides, existing primarily in the +2 and +3 oxidation states, exhibit markedly different solubility profiles that are highly dependent on the specific form of the salt (anhydrous vs. hydrated) and the nature of the solvent. Anhydrous chromium(III) chloride (CrCl_3) is kinetically inert and notoriously difficult to dissolve in many organic solvents due to its stable crystal lattice structure.^[1] Its solubility is often facilitated by the presence of reducing agents that generate catalytic amounts of chromium(II) species. The hydrated form, chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$), is generally more soluble in polar protic solvents. Chromium(II) chloride (CrCl_2) also shows limited solubility in most common organic solvents. This guide presents the available data and provides methodologies for researchers to determine solubility for their specific systems.

Solubility Data of Chromium Chlorides

The following tables summarize the available solubility data for different forms of **chromium chloride**. It is important to note that precise quantitative data for many solvent systems is not widely published, reflecting the challenging nature of these measurements, particularly for the anhydrous CrCl_3 .

Anhydrous Chromium(III) Chloride (CrCl_3)

Anhydrous CrCl_3 is a violet, crystalline solid that is largely characterized by its poor solubility in the absence of coordinating ligands or reducing agents.[\[1\]](#)

Solvent	Formula	Temperature (°C)	Solubility	Notes
Methanol	CH ₃ OH	Ambient	Insoluble / Sparingly Soluble	[2]
Ethanol	C ₂ H ₅ OH	Ambient	Insoluble	[1]
Absolute Ethanol	C ₂ H ₅ OH	Ambient	Insoluble	[2]
Acetone	(CH ₃) ₂ CO	Ambient	Insoluble	[1]
Diethyl Ether	(C ₂ H ₅) ₂ O	Ambient	Sparingly Soluble / Insoluble	[1][2]
Acetaldehyde	CH ₃ CHO	Ambient	Insoluble	[2]
Ethyl Acetate	CH ₃ COOC ₂ H ₅	Ambient	Insoluble	[2]
Hydrazine	N ₂ H ₄	20	13 g / 100 g	[2]
Tetrahydrofuran (THF)	C ₄ H ₈ O	Boiling	~2.8 g / 100 mL	This value reflects the formation of the CrCl ₃ (THF) ₃ complex via Soxhlet extraction in the presence of Zinc dust as a catalyst. It is not a measure of simple dissolution.[3]

Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

The hexahydrated form is a dark green crystalline solid and is generally more soluble in polar solvents compared to its anhydrous counterpart.[1]

Solvent	Formula	Temperature (°C)	Solubility	Notes
Water	H ₂ O	20	59 g / 100 mL	[4] Provided as a baseline for comparison.
Ethanol	C ₂ H ₅ OH	Ambient	Soluble	[2][5][6]
Methanol	CH ₃ OH	Ambient	Slightly Soluble	[6][7]
Acetone	(CH ₃) ₂ CO	Ambient	Soluble / Slightly Soluble	[6][8]
Diethyl Ether	(C ₂ H ₅) ₂ O	Ambient	Insoluble	[2][5][6]

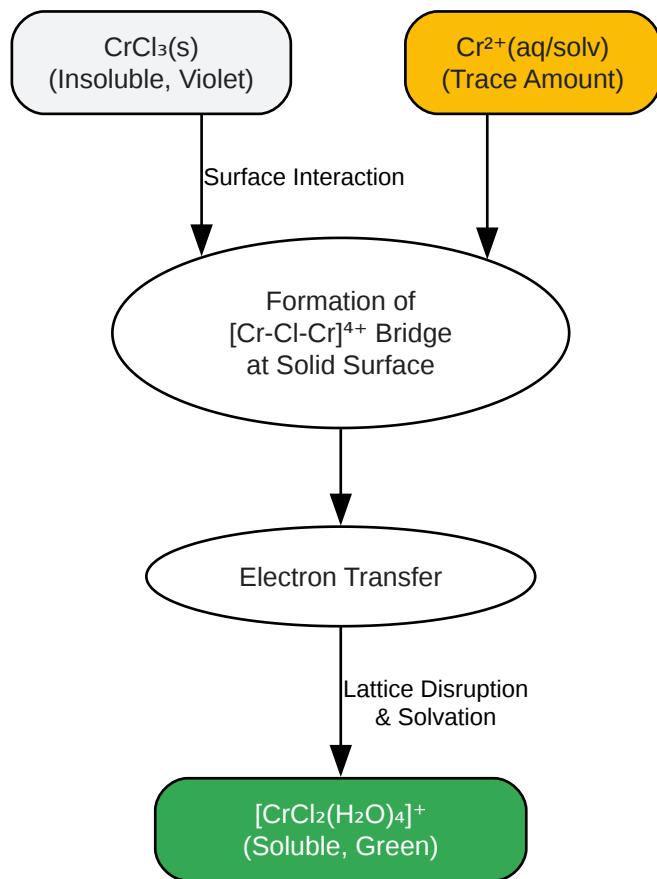
Anhydrous Chromium(II) Chloride (CrCl₂)

Chromium(II) chloride is a white/grey solid that is highly sensitive to oxidation. Its solubility in non-aqueous solvents is limited.

Solvent	Formula	Temperature (°C)	Solubility	Notes
Water	H ₂ O	Ambient	Soluble	[9]
Ethanol / Alcohol	C ₂ H ₅ OH	Ambient	Insoluble	[9]
Diethyl Ether	(C ₂ H ₅) ₂ O	Ambient	Insoluble	[9]

Factors Influencing Solubility

Several key factors dictate the solubility of **chromium chlorides**:


- Hydration: The presence of coordinated water molecules in CrCl₃·6H₂O significantly lowers the lattice energy compared to anhydrous CrCl₃, making it easier for solvent molecules to solvate the ions.
- Solvent Polarity and Coordinating Ability: Polar protic solvents like ethanol can interact favorably with the chromium ions and chloride anions. Strongly coordinating solvents like

THF can form stable complexes, such as $[\text{CrCl}_3(\text{THF})_3]$, effectively dissolving the salt through chemical reaction.[1][5]

- Presence of Catalysts (Cr^{2+}): The dissolution of anhydrous CrCl_3 is often kinetically hindered. The presence of a trace amount of a reducing agent (e.g., zinc) can generate Cr^{2+} ions in situ. These Cr^{2+} ions can exchange electrons with the Cr^{3+} at the solid's surface via a chloride bridge, disrupting the stable crystal lattice and facilitating rapid dissolution.[1]

Catalytic Dissolution Pathway

The mechanism by which Cr^{2+} catalyzes the dissolution of CrCl_3 is a critical concept for its use in synthesis.

[Click to download full resolution via product page](#)

Catalytic dissolution of CrCl_3 by Cr^{2+} .

Experimental Protocols for Solubility Determination

For solvent systems where data is unavailable, the following established methods can be used to quantitatively determine solubility.

Gravimetric Method

This is a fundamental and widely used method for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of a saturated solution.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of the **chromium chloride** salt to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
 - Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or shaker bath. For kinetically slow-dissolving salts like anhydrous CrCl₃, this equilibration step can take an extended period (24-72 hours) to ensure equilibrium is reached.[\[10\]](#)
- Phase Separation:
 - Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
 - Carefully separate the saturated liquid phase from the solid. This can be done by:
 - Filtration: Use a syringe filter (e.g., PTFE for organic solvents) to draw the supernatant.
 - Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully decant or pipette the clear supernatant.
- Quantification:
 - Accurately weigh a clean, dry, pre-weighed container (e.g., a glass vial or evaporating dish).

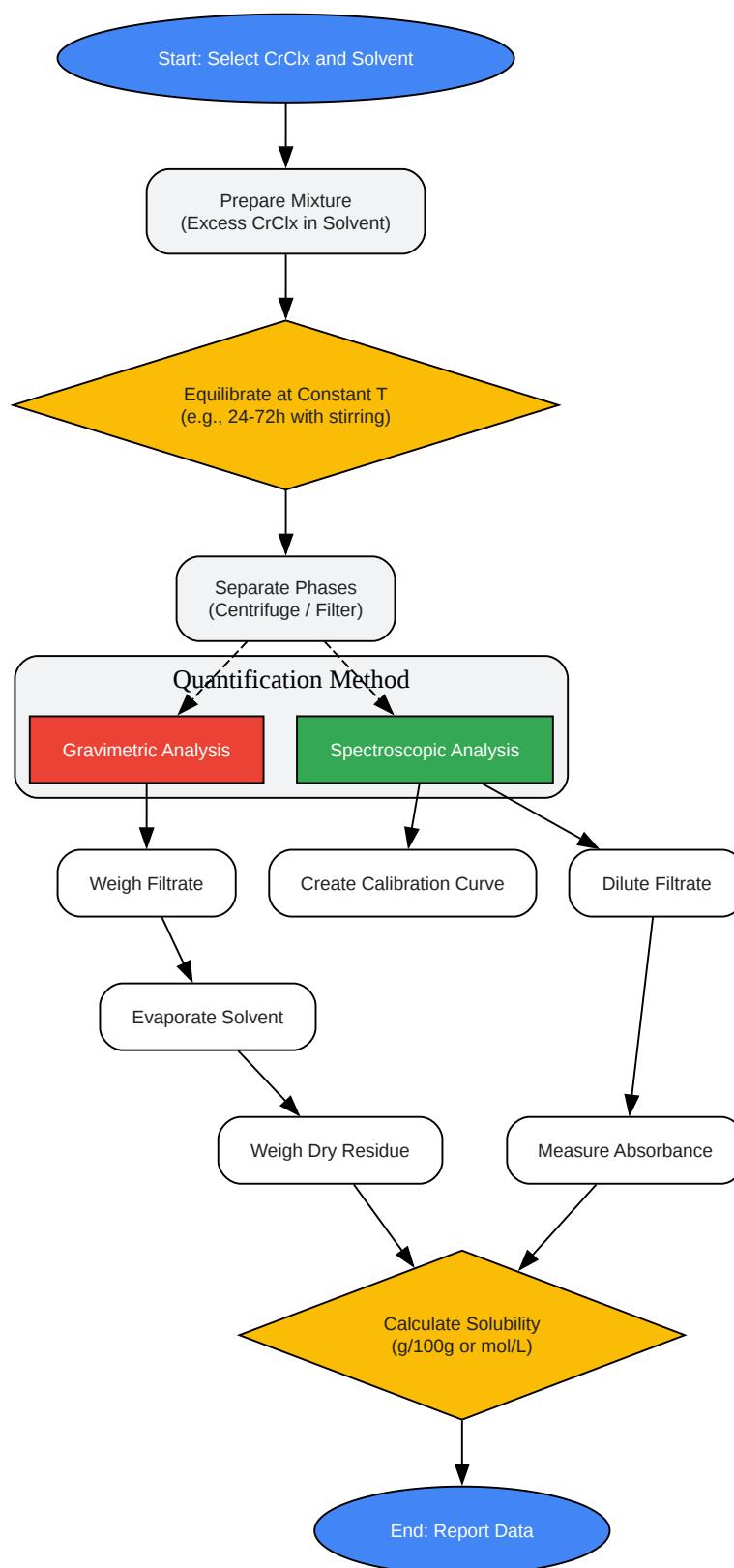
- Transfer a precise volume or mass of the clear saturated filtrate into the container and record the new total mass.
- Carefully evaporate the solvent under a stream of inert gas (like nitrogen) or in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the salt.
- Once all the solvent is removed and the dried salt remains, cool the container in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[\[11\]](#)

- Calculation:
 - Mass of dissolved solute: (Mass of container + dry salt) - (Mass of empty container).
 - Mass of solvent: (Mass of container + filtrate) - (Mass of container + dry salt).
 - Solubility: Expressed as (mass of solute / mass of solvent) * 100 or other appropriate units (e.g., g/100 mL).

UV-Visible Spectrophotometry Method

This method is suitable for colored compounds like **chromium chlorides** and can be more rapid than the gravimetric method. It requires the creation of a calibration curve.

Methodology:


- Preparation of Standard Solutions:
 - Prepare a stock solution of the **chromium chloride** salt in the desired solvent with a precisely known concentration. Note: This may be challenging for poorly soluble salts; a co-solvent might be needed for the stock, with dilutions made into the target solvent, or standards may need to be prepared in a fully solubilizing solvent if the spectral properties are comparable.
 - Create a series of standard solutions of decreasing concentration via serial dilution of the stock solution.
- Generation of Calibration Curve:

- Determine the wavelength of maximum absorbance (λ_{max}) for the **chromium chloride** complex in the solvent by scanning the UV-Vis spectrum of one of the standard solutions. [\[12\]](#)
- Measure the absorbance of each standard solution at the determined λ_{max} .
- Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. [\[12\]](#)

- Analysis of Saturated Solution:
 - Prepare a saturated solution and separate the liquid phase as described in the gravimetric method (Steps 4.1.1 and 4.1.2).
 - Dilute a known volume of the clear saturated filtrate with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at λ_{max} .
- Calculation:
 - Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.
 - Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for determining the solubility of a **chromium chloride** salt in an organic solvent.

[Click to download full resolution via product page](#)

Workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Chromium chloride (crcl3) | CrCl3 | CID 24808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ICSC 1532 - CHROMIUM(III) CHLORIDE HEXAHYDRATE [inchem.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chromic chloride hexahydrate CAS#: 10060-12-5 [m.chemicalbook.com]
- 7. Cas 10060-12-5,Chromic chloride hexahydrate | lookchem [lookchem.com]
- 8. CHROMIUM CHLORIDE (HEXAHYDRATE) (CHROMIUM III CHLORIDE) [chembk.com]
- 9. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- To cite this document: BenchChem. [The Solubility of Chromium Chloride in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601446#solubility-of-chromium-chloride-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com